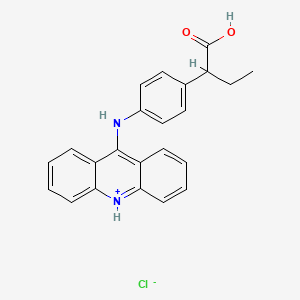
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, attached to a phenylbutyric acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with p-bromophenylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylbutyric acid derivatives.
科学的研究の応用
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect gene expression and replication.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and pigments due to the fluorescent properties of the acridine moiety.
作用機序
The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: The parent compound of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride, known for its antiseptic properties.
Phenylbutyric Acid: A compound used in the treatment of urea cycle disorders.
Uniqueness
This compound is unique due to its combined structural features of acridine and phenylbutyric acid. This combination imparts both the biological activity of acridine derivatives and the therapeutic potential of phenylbutyric acid derivatives, making it a compound of significant interest in medicinal chemistry and drug development.
特性
CAS番号 |
66147-48-6 |
|---|---|
分子式 |
C23H21ClN2O2 |
分子量 |
392.9 g/mol |
IUPAC名 |
2-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c1-2-17(23(26)27)15-11-13-16(14-12-15)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,17H,2H2,1H3,(H,24,25)(H,26,27);1H |
InChIキー |
ZPRMZEFYIJPPBT-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


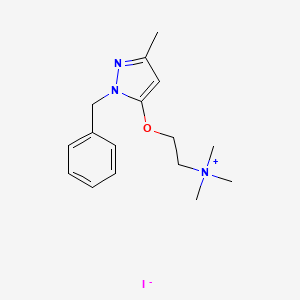
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)

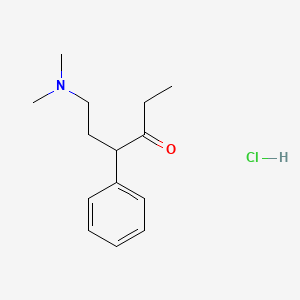
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
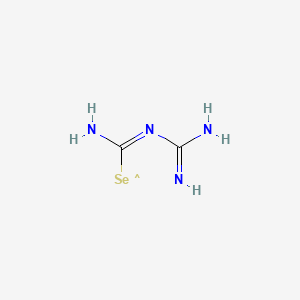
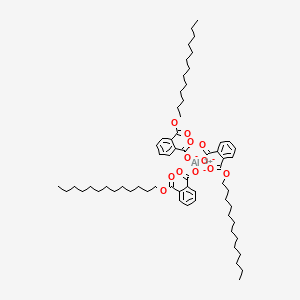
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
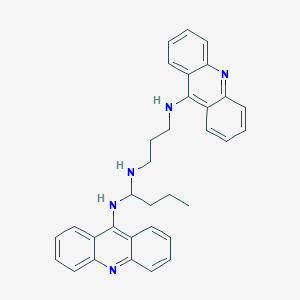

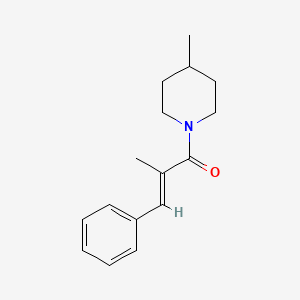
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
